2-(2-Chloro-4-methoxyphenyl)-DL-glycine

CAS No.: 1037423-77-0

Cat. No.: VC6625213

Molecular Formula: C9H10ClNO3

Molecular Weight: 215.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1037423-77-0 |

|---|---|

| Molecular Formula | C9H10ClNO3 |

| Molecular Weight | 215.63 |

| IUPAC Name | 2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H10ClNO3/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

| Standard InChI Key | GVHKGEAFGVTYPN-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(C(=O)O)N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

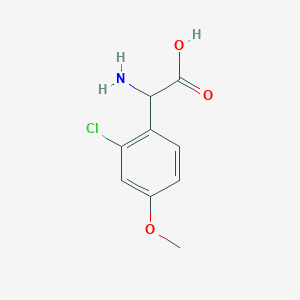

2-(2-Chloro-4-methoxyphenyl)-DL-glycine, systematically named 2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid, belongs to the class of substituted glycines. Its structure consists of a glycine moiety () modified at the α-carbon by a 2-chloro-4-methoxyphenyl group . The DL designation indicates the racemic mixture of D- and L-enantiomers, a common feature in synthetic amino acids.

Table 1: Key Identifiers of 2-(2-Chloro-4-methoxyphenyl)-DL-glycine

| Property | Value |

|---|---|

| CAS No. | 1037423-77-0 |

| IUPAC Name | 2-amino-2-(2-chloro-4-methoxyphenyl)acetic acid |

| Molecular Formula | |

| Molecular Weight | 215.63 g/mol |

| SMILES | COC1=CC(=C(C=C1)Cl)C(C(=O)O)N |

| InChIKey | GVHKGEAFGVTYPN-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

-

Nucleophilic Addition: Reacting 2-chloro-4-methoxybenzaldehyde with chloroform under phase-transfer catalysis (e.g., quaternary ammonium salts) in the presence of ammonia to form the α-amino nitrile intermediate.

-

Hydrolysis: Converting the nitrile to the carboxylic acid via acidic or basic hydrolysis, yielding the racemic DL-glycine derivative .

Table 2: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Addition | o-Chlorobenzaldehyde, Chloroform, TEBA, NaOH, NH₃ | 58 |

| Esterification | Thionyl chloride, Methanol | 85 |

Optimization Challenges

Key challenges include controlling stereochemistry (to avoid racemization) and minimizing byproducts from competing reactions, such as over-chlorination. The use of phase-transfer catalysts like tetrabutylammonium bromide enhances reaction efficiency by facilitating interfacial interactions .

Physicochemical Properties

Solubility and Stability

While explicit solubility data for 2-(2-Chloro-4-methoxyphenyl)-DL-glycine remains unreported, its polar functional groups (carboxylic acid, amine) suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in nonpolar solvents. The compound’s stability is likely compromised under strongly acidic or basic conditions due to hydrolysis of the amide bond.

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include at ~3300 cm⁻¹ (amine), at ~1700 cm⁻¹ (carboxylic acid), and at ~1250 cm⁻¹ (methoxy) .

-

NMR: NMR would show singlet peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons split by substituent effects .

Applications in Pharmaceutical Research

Biological Activity Screening

Preliminary studies on analogous compounds suggest potential inhibitory effects on enzymes like cyclooxygenase (COX), though specific data for this derivative are lacking . Further pharmacological profiling is needed to elucidate its therapeutic potential.

Recent Advances and Future Directions

Innovations in Synthesis

Recent patents highlight greener synthesis methods, such as microwave-assisted reactions, to reduce reliance on toxic cyanide reagents . Enantioselective catalysis could also yield enantiopure forms for targeted drug delivery.

Computational Studies

Density functional theory (DFT) simulations predict strong binding affinity for GABA receptors, positioning this compound as a candidate for neurological disorder research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume